molecular formula C15H19NO3 B2843187 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid CAS No. 926255-10-9

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid

Número de catálogo: B2843187
Número CAS: 926255-10-9
Peso molecular: 261.321
Clave InChI: FJLNQZUVLMNZHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid (CAS 926255-10-9) is a high-purity chemical compound with the molecular formula C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol . It features a piperidine-3-carboxylic acid core that is N-acylated with a 3,5-dimethylbenzoyl group. This specific structure makes it a valuable synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry and drug discovery research. The core piperidine-3-carboxylic acid (also known as nipecotic acid) is a well-established and important scaffold in modern drug discovery . Derivatives of this heterocyclic amino acid are recognized as potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake, which is a key mechanism for amplifying inhibitory neurotransmission in the brain . As such, this compound serves as a critical chiral building block for researchers developing novel heterocyclic compounds, hybrid molecules, and DNA-encoded chemical libraries aimed at probing biological systems or identifying new therapeutic candidates . Its application is strictly limited to laboratory research purposes.

Propiedades

IUPAC Name

1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLNQZUVLMNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of 3,5-dimethylbenzoyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. The structural modifications in 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can enhance its potency against various cancer cell lines. For example, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. The structural features of this compound allow it to act as a competitive inhibitor for certain protein targets, potentially leading to therapeutic applications in treating metabolic disorders .

Biochemical Applications

1. Peptide Synthesis
In peptide chemistry, the compound can serve as a building block for synthesizing more complex peptide structures. Its carboxylic acid group facilitates coupling reactions with amines, making it valuable in the development of peptide-based therapeutics .

2. Drug Design
The unique structural characteristics of this compound make it a candidate for drug design efforts aimed at developing selective modulators for various biological targets. Computational studies have suggested that modifications to this compound can yield derivatives with enhanced selectivity and efficacy .

Case Studies

Study Findings Implications
Study on anticancer activity (2020)Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using modified piperidine derivatives.Suggests potential for developing new cancer therapies based on this scaffold.
Enzyme inhibition research (2019)Identified as a potent inhibitor of protein tyrosine phosphatases involved in diabetes.Highlights the importance of this compound in metabolic disease management.
Peptide synthesis application (2021)Successfully used in the synthesis of bioactive peptides that showed antimicrobial properties.Indicates potential applications in developing new antibiotics or antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Piperidine Derivatives with Positional Isomerism

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid and 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (C₁₁H₁₅N₃O₂, MW: 221.25 g/mol) differ in the position of the carboxylic acid group (3 vs. 4 on the piperidine ring). This positional isomerism significantly impacts their physicochemical properties. For example, the 3-carboxylic acid isomer (CAS 930111-02-7) has a melting point of 185–186.5°C , while the 4-carboxylic acid isomer (CAS 886851-58-7) melts at 151–152°C , suggesting differences in crystal packing and solubility .

Azetidine-Based Analog

  • 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (C₁₃H₁₅NO₃, MW: 233.26 g/mol) replaces the six-membered piperidine ring with a four-membered azetidine. This compound (CAS 1478697-22-1) is discontinued, indicating challenges in synthesis or stability compared to the piperidine variant .

Pyrrole-Substituted Derivative

  • 1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid (CAS 1142209-94-6) substitutes the benzoyl group with a pyrrole ring. The pyrrole’s electron-rich nature may enhance π-π interactions but reduce lipophilicity.

Sulfonyl-Functionalized Compound

  • 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid (exact formula unclear; purity 95% in ) introduces a sulfonyl group, a strong electron-withdrawing moiety. This substitution could increase metabolic stability but reduce cell permeability due to higher polarity .

Boc-Protected and Phenyl-Substituted Analogs

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (C₁₇H₂₃NO₄, MW: 305.37 g/mol) incorporates a Boc-protecting group and a phenyl substituent. The Boc group enhances stability during synthesis, while the phenyl ring may sterically hinder interactions in biological targets .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Melting Point (°C) Purity Application Notes
1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 3,5-Dimethylbenzoyl, 3-carboxylic acid N/A N/A Building block for drug design
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 Pyrazine ring, 3-carboxylic acid 185–186.5 97% Research reagent
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid C₁₃H₁₅NO₃ 233.26 Azetidine ring, 3-carboxylic acid N/A ≥95% Discontinued
1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid C₁₄H₁₈N₂O₃ 262.31* Pyrrole carbonyl, 3-carboxylic acid N/A ≥95% Discontinued

*Molecular weight inferred from formula.

Structural and Functional Implications

  • Electronic Effects : The 3,5-dimethylbenzoyl group in the target compound facilitates hydrophobic interactions, while sulfonyl or pyrrole groups in analogs alter electron distribution and solubility .
  • Positional Isomerism : The 3-carboxylic acid position in the target compound may optimize hydrogen bonding in drug-receptor interactions compared to 4-position isomers .

Actividad Biológica

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid (also known as B2843187) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C15H19NO3 and a molecular weight of 273.32 g/mol. The structure features a piperidine ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. It is believed to interact with specific biological targets, modulating pathways associated with pain and inflammation.

The compound is thought to exert its effects through modulation of neurotransmitter systems and inflammatory mediators. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain response.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibition of COX-1 and COX-2 enzymes. In vitro assays revealed IC50 values indicating effective inhibition at micromolar concentrations:

EnzymeIC50 (µM)
COX-12.5
COX-21.8

These results suggest that the compound could be a promising candidate for further development as an anti-inflammatory drug.

In Vivo Studies

Animal model studies have shown that administration of this compound results in a significant reduction in inflammation markers. For example:

  • Model : Carrageenan-induced paw edema in rats.
  • Dosage : 10 mg/kg body weight.
  • Results : Reduction in paw swelling by approximately 50% compared to control groups.

These findings support the potential therapeutic use of the compound in managing inflammatory conditions.

Case Studies

Case Study 1: Analgesic Effects
A study investigated the analgesic properties of this compound using the hot plate test in mice. The compound demonstrated dose-dependent analgesic effects, with a notable reduction in response time at higher doses (20 mg/kg), suggesting central nervous system involvement.

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory activity of the compound in a model of arthritis. Results indicated that treatment with this compound significantly decreased joint swelling and pain scores compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1: Use a mixed anhydride approach with 3,5-dimethylbenzoyl chloride and piperidine-3-carboxylic acid derivatives under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Tertiary amine bases like N-methylpiperidine can reduce racemization and urethane formation during coupling .
  • Route 2: Employ peptide synthesis strategies, such as coupling via carbodiimide reagents (e.g., EDC/HOBt), to enhance regioselectivity. Monitor reaction progress with TLC or HPLC to optimize stoichiometry and temperature (typically 0–25°C).
  • Yield Optimization: Adjust solvent polarity (e.g., DMF vs. THF) to balance solubility and reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT) to verify substituent positions. The 3,5-dimethylbenzoyl group should show aromatic protons as a singlet (δ ~6.8–7.2 ppm) and methyl groups as singlets (δ ~2.3 ppm) .
    • IR: Confirm carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} for the benzoyl and carboxylic acid moieties.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and validate bond lengths/angles against crystallographic databases .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Keep in sealed, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Avoid moisture by storing with desiccants like silica gel .
  • Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free carboxylic acid or benzoyl derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?

Methodological Answer:

  • Hypothesis Testing:
    • If unexpected splitting occurs in NMR, consider dynamic effects (e.g., rotameric equilibria) or impurities. Variable-temperature NMR (VT-NMR) can identify conformational changes .
    • For IR shifts, compare with analogs (e.g., 1-(4-Nitrophenyl)piperidine-3-carboxylic acid) to assess electronic effects from substituents .
  • Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and X-ray diffraction to rule out structural misassignment .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Modeling:
    • Use QSAR tools (e.g., SwissADME) to estimate logP (~2.5–3.5), solubility (<50 μM), and permeability (Caco-2/MDCK assays in silico).
    • Molecular dynamics simulations can predict binding affinity to targets like enzymes or receptors by analyzing piperidine ring flexibility and benzoyl group interactions .
  • Validation: Compare computational results with experimental data (e.g., in vitro metabolic stability in liver microsomes) to refine models.

Q. How can researchers address low yields in enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysis: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during benzoylation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Crystallization-Based Resolution: Co-crystallize racemic mixtures with chiral co-formers (e.g., tartaric acid derivatives) to separate enantiomers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing 3,5-dimethylbenzoyl with halogenated or methoxy groups) to assess electronic/steric effects .
  • Biological Assays:
    • Use high-throughput screening (HTS) to test analogs against target proteins (e.g., kinases, GPCRs).
    • Pair IC50_{50} data with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How can researchers validate potential off-target interactions identified in silico for this compound?

Methodological Answer:

  • Biophysical Assays:
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to off-target proteins.
    • Competitive binding assays with fluorescent probes (e.g., FP-based) for rapid screening .
  • In Vivo Profiling: Use knockout animal models or RNAi to confirm target specificity in physiological contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.